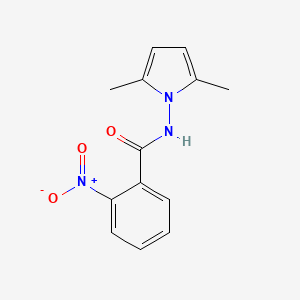
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the class of benzothiophene derivatives, which have been shown to have diverse biological activities.
作用機序
The mechanism of action of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its ability to bind to DNA and cause mutations. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is metabolized in the liver to a reactive intermediate, which can bind to DNA and cause DNA damage. This DNA damage can lead to mutations, which can result in the formation of tumors. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has also been shown to induce oxidative stress, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has been shown to have diverse biochemical and physiological effects. It has been shown to induce the expression of various genes involved in cell proliferation, inflammation, and angiogenesis. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of various enzymes involved in DNA repair and antioxidant defense. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in various cell types.
実験室実験の利点と制限
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has several advantages as a tool for studying carcinogenesis and tumor promotion. It is a potent carcinogen that can induce tumors in various animal models. It is also relatively inexpensive and easy to use. However, 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has several limitations. It is a highly toxic compound that requires careful handling. It also has a narrow therapeutic window, which makes it difficult to use in therapeutic applications.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide. One direction is to study the mechanisms of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced carcinogenesis in more detail. This could involve studying the effects of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide on various signaling pathways and gene expression patterns. Another direction is to develop new animal models for studying 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced carcinogenesis. This could involve developing transgenic or knockout animals that are more or less susceptible to 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced tumors. Finally, future research could focus on developing new therapeutic strategies for treating 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced tumors. This could involve developing new drugs that target the specific pathways involved in 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced carcinogenesis.
合成法
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide can be synthesized by several methods, including the reaction of 2,5-dimethylphenylamine with 3,4-dichlorobenzothiophene-2-carbonyl chloride in the presence of a base. Another method involves the reaction of 2,5-dimethylphenylamine with 3,4-dichlorobenzothiophene-2-carboxylic acid in the presence of a coupling reagent.
科学的研究の応用
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and tumor promotion. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is widely used to induce mammary tumors in rats, which are a commonly used model for studying breast cancer. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has also been used to induce skin tumors in mice, which are a model for studying skin cancer.
特性
IUPAC Name |
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-9-6-7-10(2)12(8-9)20-17(21)16-15(19)14-11(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCQUIMRNKUCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)
![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)